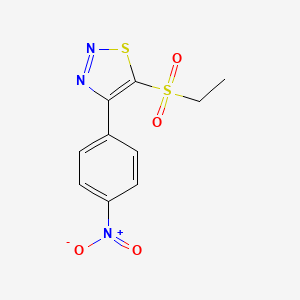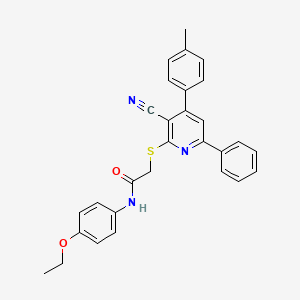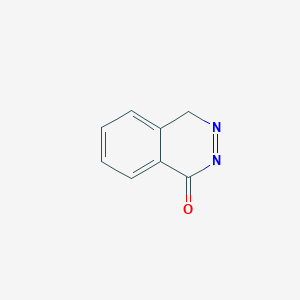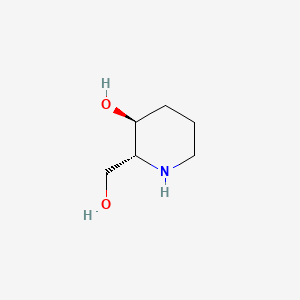
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールは、チアジアゾール類に属する化学化合物です。チアジアゾール類は、5員環中に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアジアゾール環にエチルスルホニル基とニトロフェニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールの合成は、一般的に、4-ニトロベンゼン-1-スルホニルクロリドとエチルヒドラジンカルボキシレートを反応させ、続いて環化させることにより行われます。反応条件としては、トリエチルアミンなどの塩基とジクロロメタンなどの溶媒を使用することがよくあります。反応混合物は通常、室温で数時間撹拌され、完全な転換が保証されます。
工業的生産方法
工業的な環境では、この化合物の生産は、同様の合成経路を用いて行われる場合がありますが、より大規模で行われます。連続フローリアクターと自動システムの使用は、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールは、次のものを含むさまざまな化学反応を受けることができます。
酸化: ニトロ基は、適切な条件下でアミノ基に還元することができます。
還元: エチルスルホニル基は、スルホンに酸化することができます。
置換: ニトロフェニル基は、求核性芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウムや触媒的水素化などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
生成される主要な生成物
酸化: 5-(エチルスルホニル)-4-(4-アミノフェニル)-1,2,3-チアジアゾールの生成。
還元: 5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールスルホンの生成。
置換: 使用される求核剤に応じて、さまざまな置換チアジアゾールの生成。
4. 科学研究への応用
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および有機変換における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進められています。
工業: 導電性や蛍光性などの特定の特性を持つ材料の開発に使用されます。
科学的研究の応用
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence.
作用機序
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールの作用機序は、特定の分子標的との相互作用を含みます。ニトロフェニル基は、酵素や受容体と相互作用する活性中間体を生成するために還元を受けることができます。エチルスルホニル基は、化合物の溶解性とバイオアベイラビリティを向上させることができます。チアジアゾール環は、さまざまな生化学的経路に関与し、望ましい生物学的効果をもたらします。
類似化合物との比較
類似化合物
4-(4-ニトロフェニル)-1,2,3-チアジアゾール: エチルスルホニル基がなく、溶解性と反応性に影響を与える可能性があります。
5-(メチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾール: 構造は類似していますが、エチルスルホニル基ではなくメチルスルホニル基を持っています。
5-(エチルスルホニル)-4-フェニル-1,2,3-チアジアゾール: ニトロ基がなく、生物活性を影響を与える可能性があります。
独自性
5-(エチルスルホニル)-4-(4-ニトロフェニル)-1,2,3-チアジアゾールは、エチルスルホニル基とニトロフェニル基の両方が存在することにより、独特です。これにより、特定の化学的および生物学的特性が与えられます。これらの官能基の組み合わせにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C10H9N3O4S2 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
InChIキー |
KKFPXCOMZXNCCQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)

![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)


